

# Discovery and history of Ethyl 3-oxododecanoate

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## Compound of Interest

Compound Name: Ethyl 3-oxododecanoate

Cat. No.: B1274158

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An In-depth Technical Guide to the Discovery and Synthetic History of **Ethyl 3-oxododecanoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 3-oxododecanoate** is a  $\beta$ -keto ester, a class of organic compounds characterized by a ketone group at the  $\beta$ -position relative to an ester. This structural motif imparts significant synthetic versatility, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, and detailed protocols for its synthesis. Key reaction mechanisms and experimental workflows are visualized to provide a clear and thorough understanding for research and drug development professionals.

## Discovery and Historical Context

The specific discovery of **Ethyl 3-oxododecanoate** is not documented as a singular event but is intrinsically linked to the development of the foundational reaction for  $\beta$ -keto ester synthesis: the Claisen Condensation. This carbon-carbon bond-forming reaction, which occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, was first reported by German chemist Rainer Ludwig Claisen in 1887. The reaction's ability to produce  $\beta$ -keto esters from simpler ester precursors was a significant advancement in organic synthesis.

Prior to Claisen's comprehensive work, Alexander Wilhelm von Geuther had synthesized ethyl acetoacetate (ethyl 3-oxobutanoate), the simplest  $\beta$ -keto ester, from ethyl acetate in 1863. Claisen's contribution was the generalization of this process, establishing it as a reliable method for creating a wide range of  $\beta$ -keto esters, including long-chain derivatives like **Ethyl 3-oxododecanoate**. Therefore, the "discovery" of this compound is best understood as a direct consequence of the establishment of the Claisen condensation as a key synthetic tool.

## Physicochemical Properties

The quantitative physicochemical properties of **Ethyl 3-oxododecanoate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	67342-99-8	[1]
Molecular Formula	C <sub>14</sub> H <sub>26</sub> O <sub>3</sub>	[1]
Molecular Weight	242.36 g/mol	
Boiling Point	284.4 °C (at 760 mmHg)	[1]
Density	0.931 g/cm <sup>3</sup>	[1]
Flash Point	116 °C	[1]
InChIKey	GUIDAPPCHUNALD-UHFFFAOYSA-N	[1]
Appearance	White powder or colorless liquid	[2]

## Synthetic Methodologies and Experimental Protocols

Two primary, high-yield synthetic routes to **Ethyl 3-oxododecanoate** are the Crossed Claisen Condensation and the Acetoacetic Ester Synthesis.

### Protocol 1: Crossed Claisen Condensation

This method involves the base-catalyzed condensation of ethyl decanoate with ethyl acetate. A strong base, such as sodium ethoxide, is required, and the alkoxide base must match the alcohol portion of the esters to prevent transesterification.

#### Detailed Experimental Protocol:

- **Reaction Setup:** A flame-dried 500 mL round-bottom flask is equipped with a reflux condenser and a calcium chloride drying tube and placed under an inert atmosphere (e.g., nitrogen or argon).
- **Base Preparation:** Sodium ethoxide is prepared in situ by adding clean sodium metal (1.1 eq) to absolute ethanol (150 mL) with careful stirring.
- **Reactant Addition:** Once all the sodium has reacted, a mixture of ethyl decanoate (1.0 eq) and ethyl acetate (3.0 eq, used in excess to favor the desired reaction) is added dropwise to the sodium ethoxide solution at room temperature.
- **Reaction:** The reaction mixture is gently heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The driving force of the reaction is the final deprotonation of the  $\beta$ -keto ester product, which forms a resonance-stabilized enolate.
- **Workup:** After cooling to room temperature, the reaction is quenched by slowly adding 10% aqueous sulfuric or hydrochloric acid until the solution is acidic (pH ~5-6). This neutralizes the enolate and any remaining base.
- **Extraction:** The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **Ethyl 3-oxododecanoate**.

## Protocol 2: Acetoacetic Ester Synthesis

This alternative route involves the C-acylation of ethyl acetoacetate with decanoyl chloride, followed by hydrolysis and decarboxylation to remove the acetyl group.

#### Detailed Experimental Protocol:

- **Enolate Formation:** In a flame-dried, three-necked flask under an inert atmosphere, sodium ethoxide (1.0 eq) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C to form the sodium enolate.
- **Acylation:** Decanoyl chloride (1.0 eq) is added dropwise to the stirred enolate suspension at 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours until the acylation is complete (monitored by TLC).
- **Hydrolysis and Decarboxylation:** The reaction mixture is quenched with dilute aqueous acid. For ketonic hydrolysis, the resulting ethyl 2-decanoyl-3-oxobutanoate intermediate is then heated to reflux with dilute aqueous acid (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>) or base (e.g., 10% NaOH followed by acidification). This process hydrolyzes the ester and the added acetyl group, and the resulting β-keto acid readily decarboxylates upon heating to yield the final product.
- **Extraction and Purification:** The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation.

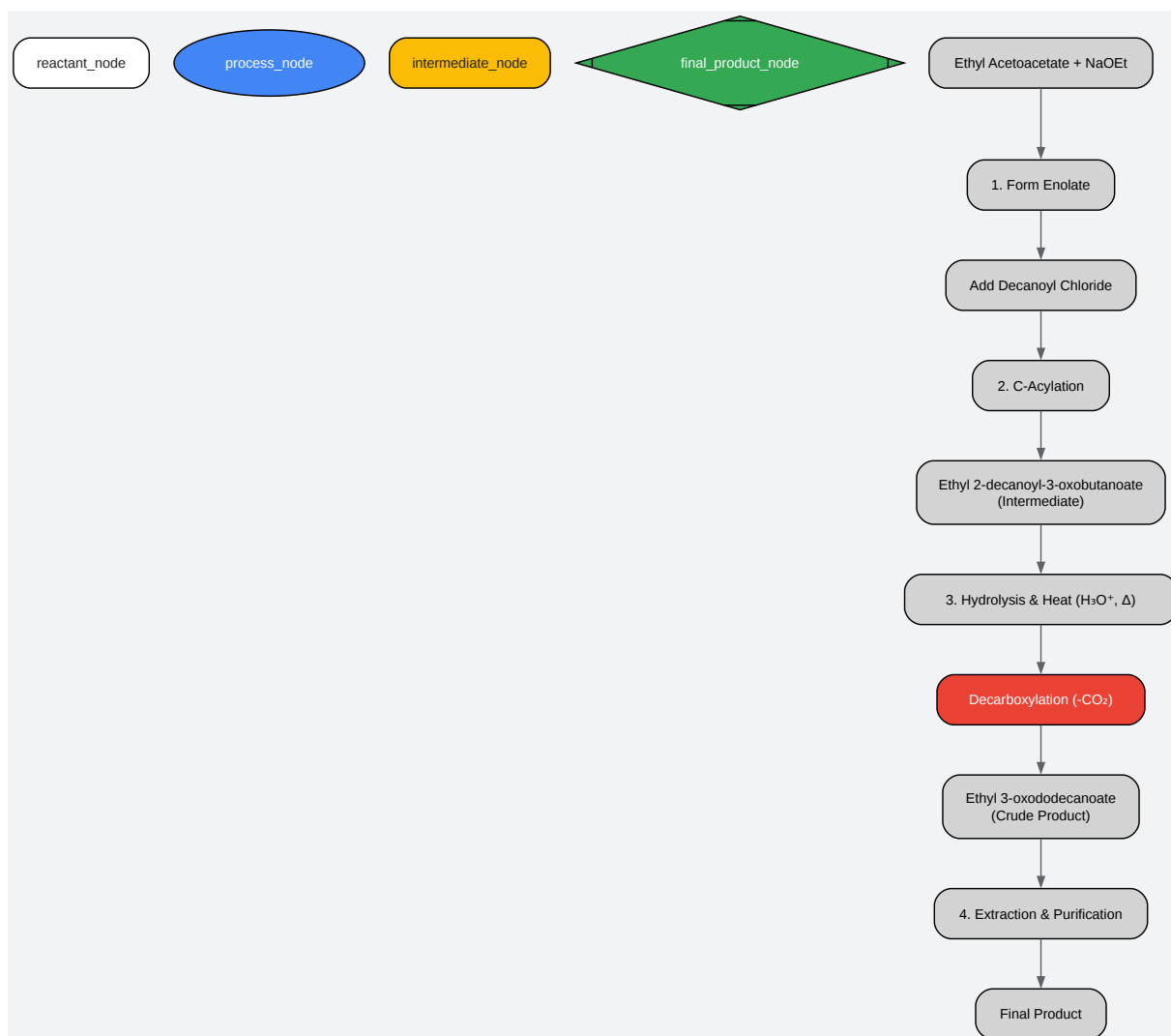
## Visualized Workflows and Mechanisms

To clarify the logical steps in the synthesis of **Ethyl 3-oxododecanoate**, the following diagrams are provided.



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Caption: Mechanism of the Crossed Claisen Condensation.



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Caption: Workflow for the Acetoacetic Ester Synthesis Route.

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## References

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